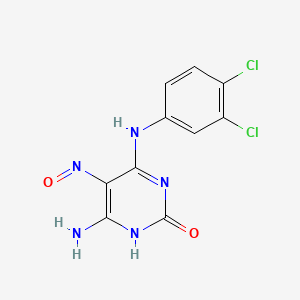
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinol core substituted with amino, dichloroanilino, and nitroso groups, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitroso group to the pyrimidinol ring.
Amination: Substitution of an amino group at the 4-position.
Coupling Reaction: Attachment of the 3,4-dichloroanilino group through a coupling reaction.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol undergoes various chemical reactions, including:
Oxidation: Conversion of the nitroso group to a nitro group.
Reduction: Reduction of the nitroso group to an amino group.
Substitution: Replacement of the dichloroanilino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol, while reduction could produce 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol.
Aplicaciones Científicas De Investigación
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol
- 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol
- 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinone
Uniqueness
4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
6961-74-6 |
|---|---|
Fórmula molecular |
C10H7Cl2N5O2 |
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
6-amino-4-(3,4-dichloroanilino)-5-nitroso-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-4(3-6(5)12)14-9-7(17-19)8(13)15-10(18)16-9/h1-3H,(H4,13,14,15,16,18) |
Clave InChI |
ACZWXTVOAORTTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=O)NC(=C2N=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















